7-Bromo-1-methyl-1H-indole
Overview
Description
7-Bromo-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 7th position and a methyl group at the 1st position distinguishes this compound from other indole derivatives.
Mechanism of Action
Target of Action
7-Bromo-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
It has been reported to reduce the production of staphyloxanthin in staphylococcus aureus , suggesting that it may have antimicrobial activity
Biochemical Analysis
Biochemical Properties
7-Bromo-1-methyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the production of staphyloxanthin in Staphylococcus aureus, a virulence factor that contributes to the pathogenicity of the bacteria . The interaction between this compound and the enzymes involved in staphyloxanthin biosynthesis highlights its potential as an antimicrobial agent. Additionally, the compound’s indole ring structure allows it to participate in various electrophilic substitution reactions, further expanding its biochemical utility .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been reported to exhibit cytotoxic effects on cancer cell lines, leading to a decrease in cell viability . The compound’s ability to modulate gene expression and disrupt cellular metabolism makes it a promising candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound’s bromine atom enhances its binding affinity to specific biomolecules, facilitating interactions with enzymes and proteins. For example, this compound has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as reduced virulence in pathogenic bacteria or decreased proliferation in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit minimal toxicity while maintaining its biological activity . At higher doses, this compound can induce toxic effects, including organ damage and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to various cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound has been observed to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may direct this compound to particular organelles, enhancing its efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-1H-indole typically involves the bromination of 1-methylindole. One common method is the electrophilic aromatic substitution reaction, where 1-methylindole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the bromination process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methylindole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 7-substituted-1-methylindole derivatives.
Oxidation: Formation of indole-2,3-diones or other oxidized indole derivatives.
Reduction: Formation of 1-methylindole.
Scientific Research Applications
7-Bromo-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Lacks the bromine atom at the 7th position, resulting in different chemical and biological properties.
7-Bromoindole: Lacks the methyl group at the 1st position, affecting its reactivity and applications.
5-Bromo-1-methyl-1H-indole: Bromine atom is at the 5th position, leading to different substitution patterns and reactivity.
Uniqueness
7-Bromo-1-methyl-1H-indole is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents can enhance its utility in various synthetic and research contexts, making it a valuable compound in the field of organic chemistry.
Properties
IUPAC Name |
7-bromo-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALOMHQMSHLUJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620633 | |
Record name | 7-Bromo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280752-68-3 | |
Record name | 7-Bromo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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